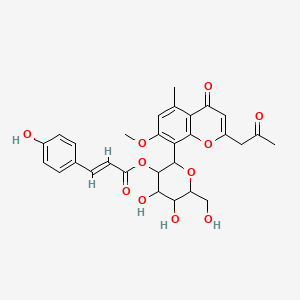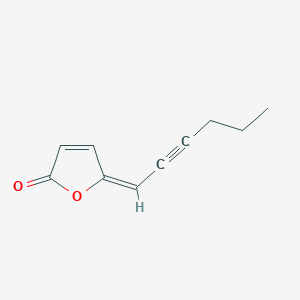
5-(Hex-2-yn-1-ylidene)furan-2(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Lachnophyllum lactone is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters formed from hydroxy acids. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Lachnophyllum lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols. For instance, using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of PhI(OAc)2 (iodobenzene diacetate) can efficiently convert 1,6- and 1,7-diols into seven- and eight-membered lactones . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of lactones, including (Z)-Lachnophyllum lactone, often involves the use of organometallic reagents or catalysts. Processes such as carbonylation, carboxylation, and hydroacylation are employed to control and direct the efficiency and selectivity of lactone ring formation . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Lachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: Substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions typically involve moderate temperatures and specific pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative lactonization of diols results in the formation of medium-sized lactones, while reduction reactions yield hydroxy acids.
Wissenschaftliche Forschungsanwendungen
(Z)-Lachnophyllum lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of biodegradable polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets and pathwaysThis interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (Z)-Lachnophyllum lactone include other lactones such as:
γ-Butyrolactone: Known for its use as a solvent and precursor in chemical synthesis.
δ-Valerolactone: Used in the production of polyesters and other polymers.
ε-Caprolactone: Widely used in the synthesis of biodegradable polymers.
Uniqueness
What sets (Z)-Lachnophyllum lactone apart from these similar compounds is its unique chemical structure and specific biological activities
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(5E)-5-hex-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+ |
InChI-Schlüssel |
PHUPYFCPQIPDNQ-RMKNXTFCSA-N |
Isomerische SMILES |
CCCC#C/C=C/1\C=CC(=O)O1 |
Kanonische SMILES |
CCCC#CC=C1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
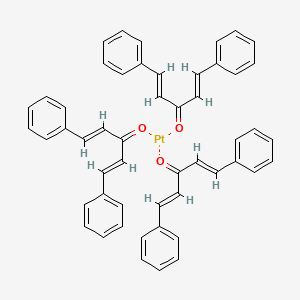
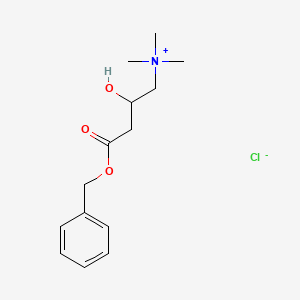
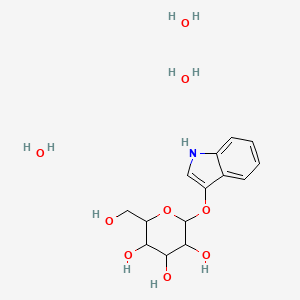
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
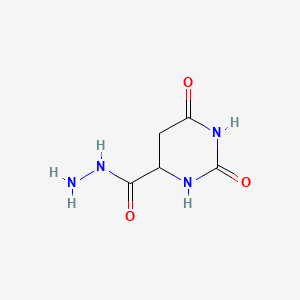
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
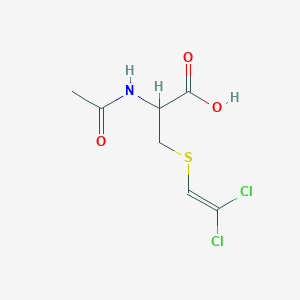


![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
